2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound specifically exhibits potential in various scientific research applications due to its unique chemical structure and properties. The compound's IUPAC name is 2-(1H-benzimidazol-2-ylsulfanyl)-N-phenylacetamide; hydrochloride, and it has the CAS number 1177732-31-8.
The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride typically involves the cyclization of amido-nitriles. A common method includes:
Industrial production methods for this compound often involve multi-step synthesis processes that may vary between manufacturers. These methods are typically proprietary but focus on maximizing efficiency and minimizing by-products while ensuring high purity levels.
The molecular structure of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride features a benzimidazole moiety, which is a five-membered heterocyclic compound containing nitrogen atoms. The compound can be represented by the following structural formula:
The InChI representation for this compound is:
This data indicates the specific arrangement of atoms within the molecule and highlights its functional groups.
2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride can undergo several types of chemical reactions:
For these reactions, common reagents include:
The major products from these reactions include:
The physical properties of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and other specific properties were not detailed in the available literature but are crucial for practical applications.
2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride has a wide range of scientific research applications:
This compound's unique structure and properties make it valuable in various fields, particularly in medicinal chemistry where it may contribute to developing new therapeutic agents.
The synthesis of the benzimidazole-thioacetamide core relies on strategic cyclization methods optimized for regioselectivity and yield. The most efficient approach involves reacting 1,3-dihydro-2H-benzo[d]imidazole-2-thione (benzimidazole-2-thiol) with 2-chloro-N-phenylacetamide in acetone at 60°C for 1.5 hours, catalyzed by potassium carbonate. This nucleophilic substitution facilitates sulfur-alkylation, forming the critical C-S bond between the benzimidazole thione and acetamide groups [1]. Precipitation-driven purification—achieved by cooling the reaction mixture and adding cold water—yields the free base as a white solid with a melting point of 203°C. Crystallization from acetonitrile or methanol further enhances purity [1].
Alternative cyclization strategies leverage photoinduced decarboxylative radical cascades. Recent advances use ligand-to-iron charge transfer (LMCT) to generate alkyl radicals from aliphatic carboxylic acids. These radicals initiate cyclization with benzimidazoles bearing unactivated alkene moieties, enabling access to polycyclic derivatives under mild, oxidant-free conditions [9]. This method broadens substrate scope but remains secondary to conventional nucleophilic substitution for the target compound.
Table 1: Cyclization Parameters for Core Synthesis
Parameter | Conventional Method | Radical Method |
---|---|---|
Solvent | Acetone | Solvent-free/LMCT |
Temperature | 60°C | Ambient |
Reaction Time | 1.5 hours | Variable (LMCT-dependent) |
Catalyst | K₂CO₃ | Fe-based photocatalyst |
Yield (Core Product) | 13% | Not reported for target |
Nickel catalysis enables direct C-C bond formation between benzimidazole derivatives and electrophilic partners. Though not explicitly documented for this compound, analogous amide synthesis involves nickel-mediated proto-demetalation. In integrated systems, nickel complexes activate nitrile precursors, facilitating nucleophilic addition. Subsequent proton transfer yields stable amides while avoiding over-reduction [2]. This mechanism is critical for hybrid molecules where the N-phenylacetamide moiety requires precise installation.
The catalytic cycle comprises three stages:
Potassium carbonate (K₂CO₃) serves a dual function in the benchmark synthesis: as a mild base and phase-transfer catalyst. It deprotonates the weakly acidic benzimidazole-2-thiol (pKa ~12), generating a thiolate nucleophile. Simultaneously, it enhances solubility in acetone, a polar aprotic solvent that stabilizes the transition state without hydrolyzing sensitive intermediates [1].
Optimization studies reveal that stoichiometric K₂CO₃ (1 eq. relative to thione) maximizes yield by preventing di-alkylation or hydrolysis. Lower equivalents (<0.5 eq.) result in incomplete conversion, while excess base promotes acetamide decomposition. The reaction’s regioselectivity arises from acetone’s moderate polarity, which favors SN₂ over E2 pathways [1] [6].
The N-phenylacetamide group can be introduced via nitrile intermediates, leveraging amide-to-nitrile interconversion. Unsubstituted amides undergo dehydration using POCl₃ or SOCl₂ at elevated temperatures, forming nitriles that serve as electrophiles for nucleophilic addition [10]. For example:
2-((1H-Benzo[d]imidazol-2-yl)thio)acetamide → POCl₃ → 2-((1H-Benzo[d]imidazol-2-yl)thio)acetonitrile
The nitrile then reacts with aniline under nickel catalysis or acid hydrolysis to form the N-phenylacetamide linkage [2] [10].
Multi-step sequences from benzene derivatives require careful directing group management:
Pharmacophore hybridization merges benzimidazole-thioacetamide with bioactive motifs like chalcones or aminoquinolines to enhance anticancer activity. Key strategies include:
Table 2: Pharmacophore Components in Benzimidazole Hybrids
Pharmacophore Element | Role in Bioactivity | Example Hybrid |
---|---|---|
Benzimidazole-2-thioether | DNA interaction/Metal chelation | 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-phenylacetamide |
Chalcone | Topoisomerase inhibition | (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-phenylprop-2-en-1-one |
Bisaminoquinoline | Lysosomal disruption | BAQ12 nanoassemblies |
Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., -Br, -NO₂) on the phenylacetamide moiety enhance cytotoxicity by strengthening DNA intercalation. Conversely, hydrophobic tails (C14-C18 alkyl) promote self-assembly into nanoparticles, improving pharmacokinetics [3] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3